molecular formula C20H16N2O3 B2796326 N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide CAS No. 946340-73-4

N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2796326
CAS No.: 946340-73-4
M. Wt: 332.359
InChI Key: BIMBOGXSSJWFJP-UHFFFAOYSA-N
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Description

N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to an isoxazole ring through a carboxamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Catalyst Optimization: Using more efficient and less toxic catalysts.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Chemical Biology: It serves as a probe to study various biochemical pathways.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The benzofuran core can intercalate with DNA or interact with proteins, affecting their function. The carboxamide bridge plays a crucial role in stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(phenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide
  • N-((5-(methyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide
  • N-((5-(chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

Uniqueness

N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is unique due to the presence of the p-tolyl group on the isoxazole ring, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-13-6-8-14(9-7-13)18-11-16(22-25-18)12-21-20(23)19-10-15-4-2-3-5-17(15)24-19/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMBOGXSSJWFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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